An In-depth Technical Guide to 3,8-Diaminodecane: Structure, Stereochemistry, and Potential Avenues for Synthesis and Application
An In-depth Technical Guide to 3,8-Diaminodecane: Structure, Stereochemistry, and Potential Avenues for Synthesis and Application
A Note to the Reader: 3,8-Diaminodecane is a specific positional isomer of diaminodecane that is not widely documented in publicly available scientific literature. While its chemical structure is defined and a Chemical Abstracts Service (CAS) number has been assigned, extensive experimental data on its physicochemical properties, established synthetic protocols, and specific applications are scarce. This guide, therefore, provides a comprehensive overview of the known structural information and delves into the theoretical and practical aspects of its stereochemistry. Furthermore, it offers expert insights into potential synthetic strategies and conceivable applications, drawing parallels with well-characterized chiral diamines. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar non-linear diamine structures.
Chemical Identity and Structural Elucidation
3,8-Diaminodecane is an organic compound featuring a ten-carbon aliphatic chain with amino groups substituted at the third and eighth positions. This internal placement of the amine functionalities distinguishes it from the more common terminal diamines, such as 1,10-diaminodecane.
The fundamental chemical identifiers for 3,8-Diaminodecane are summarized in the table below.
| Identifier | Value |
| IUPAC Name | Decane-3,8-diamine |
| CAS Number | 27905-24-4 |
| Molecular Formula | C₁₀H₂₄N₂ |
| Molecular Weight | 172.31 g/mol |
| SMILES | CCC(N)CCCCC(N)CC |
The structural formula of 3,8-Diaminodecane is presented below:
The Critical Role of Stereoisomerism
A key feature of 3,8-diaminodecane is the presence of two chiral centers at the C3 and C8 positions. This gives rise to multiple stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities and chemical properties. The number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For 3,8-diaminodecane, with two chiral centers, there are four possible stereoisomers.
These stereoisomers exist as two pairs of enantiomers. The (3R, 8R) and (3S, 8S) isomers are enantiomers of each other, as are the (3R, 8S) and (3S, 8R) isomers. The relationship between any other pairing, for instance (3R, 8R) and (3R, 8S), is diastereomeric. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques.[1]
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Decane-3,8-dione
This intermediate could potentially be synthesized via the coupling of two 5-carbon fragments or the oxidation of decane-3,8-diol.
Step 2: Reductive Amination of Decane-3,8-dione
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Objective: To convert the ketone functionalities into primary amines.
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Procedure:
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In a high-pressure reactor, dissolve decane-3,8-dione in an appropriate solvent such as ethanol saturated with ammonia.
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Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.
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Pressurize the reactor with hydrogen gas (e.g., 50-100 atm).
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Heat the reaction mixture (e.g., 80-120 °C) and maintain vigorous stirring for several hours until hydrogen uptake ceases.
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Cool the reactor, vent the hydrogen, and filter the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 3,8-diaminodecane as a mixture of stereoisomers.
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Step 3: Resolution of Stereoisomers
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Objective: To separate the mixture of stereoisomers into individual enantiomers and diastereomers.
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Procedure (Diastereomeric Salt Formation):
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Dissolve the mixture of 3,8-diaminodecane in a suitable solvent (e.g., ethanol).
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Add a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.
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Allow the salts to crystallize. The differing solubilities of the diastereomeric salts should allow for their separation by fractional crystallization.
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Isolate the separated salts and treat them with a base to liberate the individual stereoisomers of 3,8-diaminodecane.
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Potential Applications in Research and Drug Development
Given the lack of specific data for 3,8-diaminodecane, its potential applications can be inferred from the known uses of other chiral diamines.
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Asymmetric Synthesis: Chiral diamines are pivotal as ligands for metal catalysts in a wide range of asymmetric reactions, including hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions. [1][2][3]The specific stereoisomers of 3,8-diaminodecane could be evaluated for their efficacy in inducing enantioselectivity in such transformations.
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Polymer Chemistry: Diamines are fundamental building blocks for polyamides, polyimides, and polyureas. [4]The non-linear structure of 3,8-diaminodecane could impart unique physical properties, such as altered solubility, thermal stability, and mechanical strength, to polymers derived from it.
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Drug Development: The vicinal diamine motif is present in numerous biologically active compounds. [5]3,8-Diaminodecane could serve as a novel scaffold or a flexible linker in the design of new therapeutic agents. Its stereoisomers would likely exhibit different pharmacological profiles, making stereoselective synthesis and testing crucial.
Safety and Handling
No specific toxicological data for 3,8-diaminodecane is currently available. As with any novel chemical compound, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Amines, in general, can be corrosive and irritating to the skin, eyes, and respiratory tract.
Conclusion
3,8-Diaminodecane represents an intriguing yet underexplored chemical entity. Its non-linear structure and inherent chirality suggest a rich potential for applications in asymmetric synthesis, materials science, and medicinal chemistry. While the current lack of extensive experimental data presents a challenge, it also offers a significant opportunity for novel research. The hypothetical synthetic pathways and potential applications outlined in this guide are intended to provide a roadmap for future investigations into this promising molecule. The synthesis and characterization of its individual stereoisomers will be a critical first step in unlocking its true scientific and commercial value.
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